[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine chemical structure and properties
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a methylamine group at the 2-position. The 1,3,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.
Chemical Structure:
-
IUPAC Name: [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine
-
Molecular Formula: C₄H₇N₃O
-
Canonical SMILES: CC1=NN=C(O1)CN
The hydrochloride salt of this compound is commonly available and is a white to yellowish-orange tan solid.[1]
Physicochemical Properties:
A summary of the key physicochemical properties for the free base and the hydrochloride salt is presented in the table below. Please note that some of these values are computationally predicted.
| Property | Value (Free Base - Predicted) | Value (Hydrochloride Salt) | Source |
| Molecular Weight | 113.12 g/mol | 149.58 g/mol | [1] |
| CAS Number | Not available | 612511-96-3 | [1] |
| Appearance | - | White to yellowish orange tan solid | [1] |
| Purity | - | ≥ 95% (NMR) | [1] |
| Storage Conditions | - | Store at 0-8°C | [1] |
| XLogP3 | -1.0 | - | PubChem |
| Hydrogen Bond Donor Count | 2 | - | PubChem |
| Hydrogen Bond Acceptor Count | 3 | - | PubChem |
| Rotatable Bond Count | 2 | - | PubChem |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow:
Below is a DOT script for a Graphviz diagram illustrating the proposed synthetic pathway.
Caption: Proposed synthetic workflow for [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine.
Experimental Protocol (Proposed):
Step 1: Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
-
Preparation of N'-Acetyl-2-chloroacetohydrazide: To a solution of acethydrazide (1.0 eq) in dichloromethane (DCM) and pyridine (1.1 eq) at 0°C, slowly add chloroacetyl chloride (1.05 eq). Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N'-acetyl-2-chloroacetohydrazide.
-
Cyclization to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: To the crude N'-acetyl-2-chloroacetohydrazide, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole.
Step 2: Synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine
This step can be achieved through two primary routes:
-
Route A: Gabriel Synthesis or Direct Amination (not shown in diagram)
-
To a solution of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add potassium phthalimide (1.1 eq). Heat the mixture to facilitate the reaction.
-
After the formation of the phthalimide intermediate, treat it with hydrazine hydrate in ethanol to cleave the phthalimide group and yield the desired primary amine.
-
Alternatively, direct amination can be attempted by reacting the chloromethyl intermediate with a large excess of ammonia in a sealed tube.
-
-
Route B: Azide Formation and Reduction (as depicted in the diagram)
-
Synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole: Dissolve 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) in DMF and add sodium azide (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude azide intermediate.
-
Reduction to [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: The azide intermediate can be reduced to the primary amine using standard methods. One common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. Another method is the Staudinger reduction, which involves treating the azide with triphenylphosphine (PPh₃) followed by hydrolysis. After the reduction is complete, the final product can be isolated and purified, for instance, by converting it to its hydrochloride salt for better stability and handling.
-
Biological Activity and Signaling Pathways
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities.[2][3][4][5] These activities are often attributed to the electronic and structural properties of the oxadiazole ring, which can act as a bioisostere for amide and ester groups, and its ability to engage in various non-covalent interactions with biological targets.
Reported Activities of 1,3,4-Oxadiazole Derivatives:
-
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have shown potent activity against a variety of bacterial and fungal strains.[5][6]
-
Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with demonstrated anticancer properties.[6]
-
Anti-inflammatory and Analgesic Activity: A number of compounds containing the 1,3,4-oxadiazole ring have been investigated for their anti-inflammatory and pain-relieving effects.[2][3]
-
Anticonvulsant Activity: Certain 2,5-disubstituted 1,3,4-oxadiazoles have shown promise as anticonvulsant agents.[2][4]
Currently, there are no specific studies in the public domain detailing the biological activity, mechanism of action, or any associated signaling pathways for [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine. Its primary utility appears to be as a versatile building block in the synthesis of more complex, biologically active molecules.[1] The presence of a primary amine group provides a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space in drug discovery programs.
Given the lack of specific signaling pathway information for this compound, a diagram illustrating a potential experimental workflow for its biological evaluation is provided below.
Caption: A logical workflow for the biological evaluation of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine.
Conclusion
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a valuable heterocyclic building block for the synthesis of novel compounds with potential therapeutic applications. While specific biological data for this compound is not yet available, the extensive pharmacological activities associated with the 1,3,4-oxadiazole scaffold suggest that derivatives of this amine are promising candidates for further investigation in various drug discovery programs. The proposed synthetic route provides a practical approach for the preparation of this compound, enabling its use in the development of new chemical entities. Further research is warranted to elucidate the specific biological properties of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. longdom.org [longdom.org]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
